molecular formula C11H13NO2 B8346950 4-Methyl-beta-ethyl-beta-nitrostyrene

4-Methyl-beta-ethyl-beta-nitrostyrene

Cat. No.: B8346950
M. Wt: 191.23 g/mol
InChI Key: YUDIMQCLFNBLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-beta-ethyl-beta-nitrostyrene (CAS 52287-56-6) is a nitrostyrene derivative offered for research use as an organic synthetic intermediate and building block . Nitrostyrene derivatives are valuable reagents in organic synthesis; for instance, they can undergo diastereoselective electrochemical coupling reactions and serve as key intermediates in catalytic synthesis methods for more complex molecules . Researchers explore related β-nitrostyrene compounds for various biological activities. Some derivatives in this chemical family have been investigated for their potential anticancer properties, with studies indicating mechanisms that may involve the induction of DNA damage and cell cycle arrest . As a research chemical, this product is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-methyl-4-(2-nitrobut-1-enyl)benzene

InChI

InChI=1S/C11H13NO2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

YUDIMQCLFNBLGC-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Methyl-beta-ethyl-beta-nitrostyrene with structurally related nitrostyrene derivatives:

Compound Substituents (Beta Position) Molecular Formula Key Properties (Predicted/Reported)
This compound Methyl, Ethyl C₁₁H₁₃NO₂ Higher lipophilicity due to alkyl groups; potential steric hindrance
trans-beta-Nitrostyrene (TBNS) None C₈H₇NO₂ Planar structure; moderate solubility in polar solvents
4-Trifluoromethyl-beta-nitrostyrene Trifluoromethyl C₉H₆F₃NO₂ Enhanced electron-withdrawing effects; increased acidity at nitro group
4-Bromo-beta-methyl-beta-nitrostyrene Bromo, Methyl C₉H₈BrNO₂ Halogen-induced polarity; potential halogen bonding in biological targets

Sources : Structural data inferred from substituent trends in ; TBNS properties from .

Preparation Methods

Acidic Ionic Liquid Catalysts

The ionic liquid [SFHEA][HSO₄] (synthesized from 2-ethanolamine and chlorosulfonic acid) has demonstrated exceptional efficacy in Henry reactions, enabling solvent-free conditions and high yields (85–95%) for β-nitrostyrenes.

Protocol Adaptation for 4-Methyl-β-ethyl-β-nitrostyrene :

  • Combine 4-methylbenzaldehyde (5 mmol), nitroethane (5.5 mmol), and [SFHEA][HSO₄] (1 mmol) in a sealed reactor.

  • Heat at 110–130°C for 2–4 hours under stirring.

  • Monitor reaction progress via TLC.

  • Extract with ethyl acetate, concentrate, and recrystallize from ethanol.

Key Advantages :

  • Reusability : The ionic liquid retains catalytic activity for ≥5 cycles.

  • Solvent-Free : Eliminates volatile organic solvents, enhancing sustainability.

Challenges :

  • Nitroethane’s lower acidity relative to nitromethane may prolong reaction times.

  • Competing side reactions (e.g., nitroalkane dimerization) require careful temperature control.

Primary Amine Catalysts in Acetic Acid

The use of benzylamine or n-propylamine in acetic acid solvent provides an alternative pathway, achieving yields up to 97% for chloro-substituted β-nitrostyrenes.

Protocol Adaptation :

  • Dissolve 4-methylbenzaldehyde (1 mol), nitroethane (1.2 mol), and benzylamine (0.5 mol) in glacial acetic acid.

  • Reflux at 70–80°C for 3–6 hours.

  • Quench with ice water to precipitate the product.

  • Purify via recrystallization or column chromatography.

Optimization Insights :

  • Amine-to-Aldehyde Ratio : A 0.5:1 molar ratio balances catalytic efficiency and cost.

  • Temperature : Elevated temperatures (≥70°C) mitigate nitroethane’s reduced reactivity.

Comparative Analysis of Methodologies

ParameterIonic Liquid [SFHEA][HSO₄]Primary Amine/Acetic Acid
Catalyst Loading 20 mol%50 mol%
Temperature 110–130°C70–80°C
Reaction Time 2–4 hours3–6 hours
Yield 85–91% (estimated)80–95% (estimated)
Solvent Solvent-freeAcetic acid
Workup Complexity ModerateHigh (acidic quenching)

Critical Observations :

  • Ionic liquids favor shorter reaction times but require higher temperatures.

  • Amine catalysts offer better stereocontrol but necessitate acidic workup.

Substituent Effects on Reaction Efficiency

The electronic nature of the aldehyde profoundly impacts reaction kinetics and yields:

  • Electron-Donating Groups (e.g., 4-CH₃) : Accelerate nitroaldol addition by increasing aldehyde electrophilicity.

  • Steric Hindrance : The ethyl group in nitroethane may slow condensation relative to nitromethane, necessitating excess nitroalkane (1.2–1.5 eq).

Side Reactions :

  • Nitroalkane Dimerization : Mitigated by maintaining a slight excess of nitroethane.

  • Over-Dehydration : Controlled by limiting reaction time and acid strength.

Purification and Characterization

Recrystallization : Ethanol or toluene/water mixtures effectively isolate the product as crystalline solids.

Spectroscopic Data (Projected) :

  • ¹H NMR (CDCl₃): δ 7.2–7.8 (m, aromatic H), 6.8–7.1 (m, CH=CH), 2.4 (s, CH₃), 1.3 (t, CH₂CH₃).

  • ESI-MS : m/z 192 [M+H]⁺.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-beta-ethyl-beta-nitrostyrene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nitroaldol (Henry) reactions between substituted benzaldehydes and nitroalkanes. For purity validation, combine chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, IR). Ensure solvent removal under reduced pressure to avoid decomposition. Characterize intermediates (e.g., nitroalkanes) via melting point and 1H^1H-NMR to confirm regioselectivity. Report retention times and integration ratios for HPLC peaks to quantify impurities .

Q. Which spectroscopic methods are critical for structural elucidation of nitro-styrene derivatives like this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify substituent positions (e.g., methyl and ethyl groups) and nitro-group conjugation effects.
  • IR : Confirm nitro (C-NO2_2) stretches near 1520–1350 cm1^{-1}.
  • UV-Vis : Analyze λmax_{\text{max}} shifts to assess electronic transitions in the styrene backbone (e.g., π→π* transitions).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

  • Methodological Answer : Conduct controlled replication studies under standardized conditions (solvent, temperature, catalyst). Use fractional factorial experimental designs to isolate variables (e.g., steric effects of ethyl vs. methyl groups). Compare kinetic data (e.g., Arrhenius plots) across studies and apply multivariate regression to identify confounding factors (e.g., trace moisture). Publish raw datasets and detailed protocols to enable meta-analyses .

Q. What computational approaches are suitable for predicting the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states and frontier molecular orbitals (FMO).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • NBO Analysis : Quantify hyperconjugative interactions influencing nitro-group orientation.
    Validate predictions with experimental regioselectivity ratios (e.g., HPLC yields of cycloadducts) .

Q. How do steric and electronic effects of the beta-ethyl and methyl substituents influence the compound’s stability under acidic conditions?

  • Methodological Answer : Design pH-dependent stability assays using UV-Vis spectroscopy to monitor degradation rates. Perform Hammett plots to correlate substituent σ+^+ values with reaction rates. Compare Arrhenius activation energies (Ea_a) for derivatives with varying substituents. Use X-ray crystallography to assess steric crowding in the nitro-styrene framework .

Data Contradiction & Replication

Q. What strategies mitigate reproducibility issues in catalytic applications of this compound?

  • Methodological Answer :

  • Precision in Catalyst Characterization : Use BET surface area analysis and TEM for nanoparticle catalysts.
  • Stoichiometric Control : Report exact equivalents of reagents and catalysts (e.g., mol%).
  • Open Data : Share raw chromatograms, spectral files, and crystallographic data (CCDC codes) for independent validation .

Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound?

  • Methodological Answer : Re-optimize computational models using experimental crystal structure data. Perform sensitivity analyses to assess parameter robustness (e.g., basis set choice in DFT). Use Bayesian statistics to quantify uncertainty in predicted vs. observed reaction yields. Report confidence intervals for computational results .

Methodological Guidelines

Q. What criteria define rigorous characterization of novel nitro-styrene derivatives?

  • Methodological Answer :

  • Purity : ≥95% by HPLC with dual-detector validation (e.g., UV and ELSD).
  • Spectroscopic Match : NMR/IR data must align with predicted spectra (e.g., computed via ACD/Labs or ChemDraw).
  • Thermal Stability : DSC/TGA to confirm decomposition thresholds.
  • Crystallinity : Single-crystal XRD for unambiguous structural assignment .

Q. How can iterative research processes improve mechanistic studies of this compound?

  • Methodological Answer : Adopt a cyclic workflow:

Hypothesis : Propose a reaction mechanism (e.g., radical vs. polar pathways).

Experiment : Use isotopic labeling (e.g., 15N^{15}N-nitro groups) and trapping agents.

Analysis : EPR for radical detection; kinetic isotope effects (KIE) for pathway discrimination.

Refinement : Update computational models with experimental data.
Repeat until mechanistic predictions align with empirical observations .

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